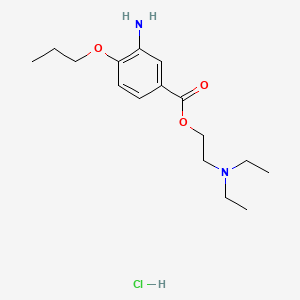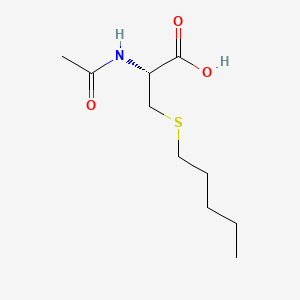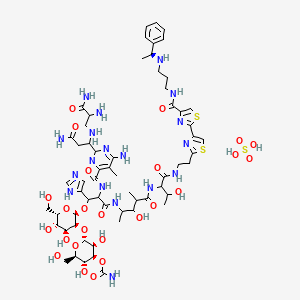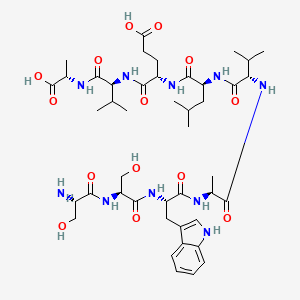
普罗帕卡因盐酸盐
描述
普罗帕卡因盐酸盐是一种局部麻醉药,属于氨基酯类。 它主要用于眼科溶液中,浓度为 0.5%,为各种眼科手术提供局部麻醉 。该化合物以其作用起效快、作用持续时间短的特点而闻名,使其成为短期手术的理想选择。
科学研究应用
普罗帕卡因盐酸盐在科学研究中具有广泛的应用,包括:
生物学: 用于涉及神经传导和膜通透性研究的研究.
医学: 广泛用于眼科,用于眼压测量、房角镜检查和去除眼睛异物等手术.
工业: 用于开发新的麻醉剂配方和递送系统.
作用机制
普罗帕卡因盐酸盐通过稳定神经元膜和抑制神经冲动产生和传导所需的离子流来发挥作用 。 具体来说,它与电压门控钠通道结合并拮抗其功能,从而阻止动作电位的产生 。这种作用通过阻断神经信号传递而导致局部麻醉。
类似化合物:
普罗西美卡因: 另一种局部麻醉药,具有相似的结构和作用机制.
丁卡因: 一种作用时间更长的酯类麻醉剂,用于类似的眼科应用.
独特性: 普罗帕卡因盐酸盐以其作用起效快、作用持续时间短的特点而独树一帜,使其特别适合短期眼科手术。 它对钠通道的特定结合亲和力和良好的安全性使其与其他类似化合物区别开来 。
生化分析
Biochemical Properties
Proparacaine hydrochloride stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, Proparacaine hydrochloride appears to bind or antagonize the function of voltage-gated sodium channels . This interaction with sodium channels is crucial for its anesthetic action .
Cellular Effects
Proparacaine hydrochloride exerts its effects on various types of cells, particularly neurons. By inhibiting the ionic fluxes required for the initiation and conduction of impulses, Proparacaine hydrochloride effectively numbs the cells, thereby providing local anesthetic action . In a study, it was found that Proparacaine hydrochloride at concentrations above 0.15625 g/L induced dose- and time-dependent cytotoxic morphological changes and reduced cell viability .
Molecular Mechanism
Proparacaine hydrochloride may alter epithelial sodium channels through interaction with channel protein residues . This limitation prevents the fundamental change necessary for the generation of the action potential .
Temporal Effects in Laboratory Settings
It is known that the anesthetic action of Proparacaine hydrochloride is rapid, with induced anesthesia lasting approximately 10-20 minutes .
Dosage Effects in Animal Models
In dogs and cats, Proparacaine hydrochloride is used in ophthalmic practice. The dosage varies, with 1-2 drops per eye being common. The maximal effect is observed at 15 minutes, with the duration of the effect lasting 25-55 minutes .
Metabolic Pathways
It is known that Proparacaine hydrochloride acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves .
Subcellular Localization
Given its mechanism of action, it is likely that Proparacaine hydrochloride interacts with sodium channels located in the neuronal cell membrane .
准备方法
合成路线和反应条件: 普罗帕卡因盐酸盐通过一系列化学反应合成,从 3-氨基-4-丙氧基苯甲酸开始。 关键步骤包括酯化反应,然后与二乙氨基乙基氯反应,形成最终产物 。反应条件通常包括使用乙醇等溶剂和催化剂来促进酯化过程。
工业生产方法: 在工业环境中,普罗帕卡因盐酸盐的生产涉及在受控条件下进行大规模酯化反应,以确保高产率和纯度。 该工艺针对效率进行了优化,通常涉及连续流动反应器和自动化系统,以保持一致的质量 。
化学反应分析
反应类型: 普罗帕卡因盐酸盐会发生多种类型的化学反应,包括:
常用试剂和条件:
水解: 通常涉及使用盐酸或氢氧化钠作为试剂。
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
主要形成的产物:
水解: 3-氨基-4-丙氧基苯甲酸和二乙氨基乙醇。
氧化: 根据所用条件和试剂,各种氧化衍生物.
相似化合物的比较
Proxymetacaine: Another topical anesthetic with a similar structure and mechanism of action.
Tetracaine: A longer-acting ester anesthetic used for similar ophthalmic applications.
Uniqueness: Proparacaine Hydrochloride is unique in its rapid onset and short duration of action, making it particularly suitable for short-term ophthalmic procedures. Its specific binding affinity for sodium channels and its favorable safety profile further distinguish it from other similar compounds .
属性
IUPAC Name |
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUUJUGQJUTPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
499-67-2 (Parent) | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0049022 | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320662 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5875-06-9 | |
| Record name | Proparacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proparacaine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proparacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proparacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proxymetacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does proparacaine hydrochloride exert its anesthetic effect?
A1: Proparacaine hydrochloride blocks the initiation and conduction of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions []. This effectively prevents the transmission of pain signals from the cornea to the brain.
Q2: Are there any downstream effects of proparacaine hydrochloride on corneal cells?
A2: While primarily known for its anesthetic action, proparacaine hydrochloride, particularly at higher concentrations, can affect the actin cytoskeleton of corneal epithelial cells []. This can lead to disruption of stress fibers and altered cell morphology, potentially impacting cell adhesion and migration.
Q3: What is the molecular formula and weight of proparacaine hydrochloride?
A3: The molecular formula of proparacaine hydrochloride is C16H27N2O3Cl. Its molecular weight is 330.86 g/mol.
Q4: Is there any spectroscopic data available for proparacaine hydrochloride?
A4: While the provided research does not delve into detailed spectroscopic characterization, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for identification and quantification []. Further research exploring spectroscopic techniques like NMR and IR could provide a more comprehensive structural understanding.
Q5: How stable is proparacaine hydrochloride in multidose ophthalmic solutions?
A5: Studies indicate that proparacaine hydrochloride, when formulated with appropriate preservatives like benzalkonium chloride, remains stable and exhibits low bacterial contamination even after one month of opening the multidose bottle [, ].
Q6: Can the use of proparacaine hydrochloride before corneal scraping affect bacterial culture results?
A6: Research suggests that topical application of proparacaine hydrochloride does not significantly affect aerobic bacterial culture results for corneal ulcers []. This makes it a suitable anesthetic option for sample collection in such cases.
Q7: What is the duration of corneal anesthesia with proparacaine hydrochloride?
A7: The duration of corneal anesthesia varies depending on dosage and individual factors like age and sex [, ]. Studies report durations ranging from 25 minutes to 55 minutes, with two drops providing a longer duration compared to a single drop [, ].
Q8: Does proparacaine hydrochloride penetrate the intraocular space after topical application?
A8: Research in rabbits demonstrated that topical proparacaine hydrochloride can penetrate the intraocular space, with detectable levels found in the aqueous humor []. This finding highlights its potential for reaching intraocular tissues after topical administration.
Q9: Are there any safety concerns regarding the use of proparacaine hydrochloride?
A9: While generally safe for short-term ophthalmic use, chronic or excessive use of proparacaine hydrochloride can lead to ocular surface toxicity [, ]. This can manifest as punctate keratopathy, delayed epithelial wound healing, and increased risk of infection.
Q10: Are there strategies to improve the delivery of proparacaine hydrochloride to target tissues?
A10: Current research focuses on optimizing existing formulations and exploring novel drug delivery systems for enhanced efficacy and safety.
Q11: What are the alternatives to proparacaine hydrochloride for topical anesthesia in ophthalmology?
A11: Other commonly used topical anesthetics include tetracaine hydrochloride, benoxinate hydrochloride, and oxybuprocaine hydrochloride [, , ]. The choice of anesthetic depends on the specific clinical situation and patient factors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















